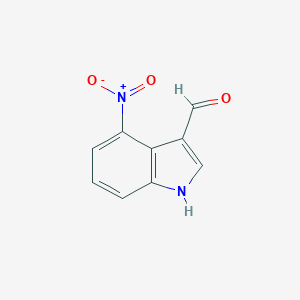

4-nitro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXVTWQTGQAMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455000 | |

| Record name | 4-Nitroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-11-4 | |

| Record name | 4-Nitroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 4-nitro-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Core Chemical Properties

This compound is a yellow solid organic compound.[1] It is a derivative of indole, featuring a nitro group at the 4-position and a carbaldehyde (formyl) group at the 3-position of the indole ring. This substitution pattern imparts distinct chemical and physical properties that make it a valuable intermediate in organic synthesis.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Melting Point | 189-193 °C | [1] |

| Appearance | Yellow solid | [1] |

| CAS Number | 10553-11-4 | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole. The synthesis of this compound can be achieved by the formylation of 4-nitroindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-nitroindole (General Procedure)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[8][9]

Materials:

-

4-nitroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C.

-

In a separate flask, dissolve 4-nitroindole in DMF.

-

Add the solution of 4-nitroindole dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., to 35-40 °C) for a specified time to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the nitro group on the indole ring. It serves as a versatile precursor for the synthesis of more complex molecules.[1] For instance, it is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is still emerging, preliminary studies and the known activities of related indole compounds suggest its potential in drug discovery, particularly in oncology.

Anticancer Activity

There is evidence to suggest that this compound possesses cytotoxic activity. A study demonstrated its ability to inhibit the growth of the A549 human lung carcinoma cell line.[10] However, the specific IC₅₀ value from this study is not publicly available. The anticancer potential of various indole-3-carboxaldehyde derivatives has been reported against a range of cancer cell lines.[11][12]

The parent compound, indole-3-carbinol, and its derivatives are known to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[10] It is plausible that this compound may exert its anticancer effects through similar mechanisms, although this requires experimental validation.

Other Potential Applications

Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of biological activities, including as antimicrobial and anti-inflammatory agents. The unique electronic properties of this compound also make it a candidate for applications in materials science, such as in the development of fluorescent probes and organic electronics.[1]

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening against a broader panel of cancer cell lines to determine its spectrum of activity and therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which it exerts its cytotoxic effects.

-

Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

-

Exploration of Other Biological Activities: Investigation of its potential as an antimicrobial, anti-inflammatory, or antiviral agent.

-

Materials Science Applications: Further exploration of its utility in the design of novel organic materials.

This technical guide provides a foundation for researchers interested in the chemical properties and potential applications of this compound. The information compiled herein is intended to facilitate further investigation into this intriguing molecule and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. growingscience.com [growingscience.com]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde (CAS: 10553-11-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate, playing a crucial role in the development of novel therapeutic agents and functional organic materials.[1][2] Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive aldehyde functionality, makes it a versatile building block for a diverse range of chemical transformations.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its significant application as a precursor to potent tryptophan 2,3-dioxygenase (TDO) inhibitors, which are of considerable interest in the field of cancer immunotherapy.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 10553-11-4 | [1][4] |

| Molecular Formula | C₉H₆N₂O₃ | [1][5] |

| Molecular Weight | 190.16 g/mol | [1][5] |

| PubChem CID | 11095397 | [1][5] |

| MDL Number | MFCD04973979 | [1][3] |

| InChI | InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | [3][5] |

| InChIKey | CGXVTWQTGQAMMX-UHFFFAOYSA-N | [3][5] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CN2)C=O | [5] |

| Physical Property | Value | Source(s) |

| Appearance | Yellow solid | [1] |

| Melting Point | 189-193 °C | [3] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Topological Polar Surface Area | 78.7 Ų | [5] |

| Spectroscopic Data | Details | Source(s) |

| FTIR (KBr Pellet) | While specific peak values are not readily available in public databases, a full spectrum is accessible through specialized databases. The spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching of the aldehyde, and N-O stretching of the nitro group. | [5] |

| ¹H NMR | Specific chemical shift data is not publicly available. However, analysis of the parent compound, 4-nitroindole, in DMSO-d₆ shows proton signals at δ 12.0 (s, 1H, NH), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), and 7.08 (m, 1H). The addition of the aldehyde group at the 3-position is expected to further shift these signals. | [6] |

| ¹³C NMR | Specific chemical shift data is not publicly available. | |

| Mass Spectrometry | The exact mass is 190.03784206 Da. While a detailed fragmentation pattern for the 4-nitro isomer is not publicly available, the molecular ion peak [M]+ at m/z 190 would be expected. | [5] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like indoles. The following is a general procedure adapted for the synthesis of the title compound from 4-nitroindole.

Workflow for the Synthesis of this compound

Synthesis of this compound.

Materials:

-

4-Nitroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 4-nitroindole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield this compound as a yellow solid.

Synthesis of a Tryptophan 2,3-Dioxygenase (TDO) Inhibitor

This compound serves as a key starting material for the synthesis of potent TDO inhibitors. A common synthetic route involves a Wittig reaction to introduce a vinylpyridyl moiety at the 3-position of the indole ring.

Workflow for the Synthesis of a TDO Inhibitor

Synthesis of a TDO inhibitor from the title compound.

Materials:

-

Pyridin-2-ylmethyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of pyridin-2-ylmethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add NaH (1.2 equivalents) portion-wise.

-

Stir the resulting deep red-orange mixture at 0 °C for 1 hour to ensure complete formation of the ylide.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(2-(pyridin-2-yl)ethenyl)-4-nitro-1H-indole.

Biological Activity and Signaling Pathway

This compound is not itself a biologically active agent in the context of TDO inhibition. Rather, it is a critical precursor for the synthesis of potent and selective TDO inhibitors.[3] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.

In the tumor microenvironment, the upregulation of TDO leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunotolerant environment that allows cancer cells to evade immune surveillance.

Inhibitors synthesized from this compound block the activity of TDO, thereby restoring local tryptophan levels and reducing the production of immunosuppressive metabolites. This, in turn, can enhance anti-tumor T-cell responses and promote tumor rejection.

Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway

Role of TDO in immune suppression and its inhibition.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

-

Skin and Body Protection: Lab coat.

Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate, particularly in the creation of novel TDO inhibitors for cancer immunotherapy, underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and biological relevance, offering a valuable resource for researchers working with this compound. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and exciting discoveries in medicinal chemistry and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 4-Nitroindole-3-carboxaldehyde 97 10553-11-4 [sigmaaldrich.com]

- 4. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 5. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroindole(4769-97-5) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 4-Nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-1H-indole-3-carbaldehyde is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its unique chemical structure, featuring an indole scaffold substituted with an electron-withdrawing nitro group and a reactive aldehyde functionality, imparts a distinct profile of physical and chemical properties. This guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, detailed spectral analysis, experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity and biological significance, with a focus on its potential as an anticancer agent.

Core Physical and Chemical Properties

This compound is a yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Melting Point | 189-193 °C | [3] |

| Appearance | Yellow solid | [2] |

| Purity (typical) | ≥ 95% (NMR) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the aldehyde proton, and the N-H proton. The electron-withdrawing nitro group at the 4-position will significantly influence the chemical shifts of the adjacent protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound, typically recorded using a KBr wafer, reveals key functional groups present in the molecule.[1] A comprehensive experimental and theoretical spectroscopic characterization has been reported, providing detailed vibrational assignments.

Key FTIR Spectral Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~1650 | C=O stretching (aldehyde) |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |

| Aromatic region | C-H and C=C stretching and bending |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like indoles.[4][5] The synthesis of this compound is achieved through the formylation of 4-nitroindole.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Protocol:

A detailed, step-by-step experimental protocol for the Vilsmeier-Haack formylation of 4-nitroindole is as follows:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-nitroindole in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a base, such as sodium hydroxide or sodium carbonate solution, until a precipitate forms.

-

Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can yield a product of high purity. The choice of solvent will depend on the impurity profile.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective method.

Chemical Reactivity and Applications in Synthesis

The aldehyde and the nitro-substituted indole core of this compound provide multiple sites for chemical modification, making it a versatile building block in organic synthesis.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles to form Schiff bases, oximes, and other derivatives.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions on the indole ring.

-

Synthetic Intermediate: It serves as a key intermediate in the synthesis of a variety of complex molecules, including potential anticancer agents, fluorescent probes, and materials for organic electronics.[2]

Logical Workflow for Synthetic Applications:

Figure 2: Synthetic utility of this compound.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound as a therapeutic agent, particularly in the field of oncology.

Anticancer Activity

Studies have demonstrated the cytotoxic activity of this compound against human lung cancer cell lines (A549).[6] This has spurred interest in this compound and its derivatives as potential anticancer drugs. The indole scaffold is a well-established pharmacophore that can interact with various biological targets implicated in cancer.[6]

Modulation of Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on structurally related indole compounds provides some insights. Indole derivatives have been shown to affect key pathways involved in cancer cell proliferation and survival. The parent compound, indole-3-carbaldehyde, has been reported to regulate inflammatory responses through pathways such as the TLR7 and NF-κB signaling cascades.[7][8][9] It is plausible that the 4-nitro derivative may also exert its biological effects through similar or related pathways.

Hypothesized Signaling Pathway Involvement:

Figure 3: Potential mechanism of action.

Conclusion

This compound is a molecule of significant interest to the scientific community, bridging the fields of synthetic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and emerging biological activities, make it a valuable tool for researchers. This guide has provided a comprehensive overview of the current knowledge on this compound, offering practical information for its synthesis, characterization, and application. Further research into its precise biological mechanisms of action will undoubtedly open new avenues for the development of novel therapeutic agents.

References

- 1. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-nitro-1H-indole-3-carbaldehyde: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular characteristics, synthesis, and its significant role as a precursor in the development of novel therapeutic agents, particularly in the field of immuno-oncology.

Core Molecular and Physical Properties

This compound is a yellow solid organic compound.[1] The presence of the nitro group at the 4-position and the carbaldehyde group at the 3-position of the indole scaffold makes it a versatile intermediate for further chemical modifications.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [3][4][5] |

| Molecular Weight | 190.16 g/mol | [3][4][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 10553-11-4 | [3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 189-193 °C | [3] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=CN2)C=O | [3][4] |

| InChI Key | CGXVTWQTGQAMMX-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. The following is a plausible experimental protocol for the synthesis of this compound starting from 4-nitroindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Nitroindole

Materials:

-

4-Nitroindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroindole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a yellow solid.

Application in Drug Discovery: Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors

This compound is a valuable starting material for the synthesis of inhibitors of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[3] TDO catabolizes tryptophan into kynurenine, which suppresses the activity of immune cells. By inhibiting TDO, the tumor microenvironment can be modulated to enhance anti-tumor immunity.

Experimental Protocol: Synthesis of (E)-4-Nitro-3-(2-(pyridin-3-yl)vinyl)-1H-indole

The following protocol describes the synthesis of a pyridyl-ethenyl-indole derivative, a class of potent TDO inhibitors, using this compound as a reactant.[6]

Materials:

-

This compound

-

(Pyridin-3-ylmethyl)triphenylphosphonium chloride

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Deionized water

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add (pyridin-3-ylmethyl)triphenylphosphonium chloride (1.1 equivalents) portion-wise under a nitrogen atmosphere.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Add a solution of this compound (1 equivalent) in anhydrous THF to the ylide solution.

-

Stir the reaction mixture at room temperature for 18 hours.[6]

-

Quench the reaction by the slow addition of methanol, followed by deionized water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-4-Nitro-3-(2-(pyridin-3-yl)vinyl)-1H-indole.[6]

Tryptophan Catabolism and TDO Inhibition

The enzyme Tryptophan 2,3-dioxygenase (TDO) is a key regulator of tryptophan metabolism, catalyzing the first and rate-limiting step in the kynurenine pathway. In the context of cancer, upregulation of TDO in tumor cells leads to depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment, which suppresses the proliferation and function of T cells and natural killer (NK) cells, thereby promoting immune tolerance.

Caption: Tryptophan-Kynurenine Pathway and TDO Inhibition.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its versatile structure allows for the creation of a diverse range of derivatives with significant biological activities. The development of TDO inhibitors from this precursor highlights its potential in the ongoing search for novel cancer immunotherapies. The experimental protocols and pathway visualization provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Nitroindole-3-carboxaldehyde 97 10553-11-4 [sigmaaldrich.com]

- 4. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitroindole-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Technical Guide to Determining the Solubility of 4-Nitro-1H-indole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-nitro-1H-indole-3-carbaldehyde in various organic solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and the design of synthetic routes. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established experimental protocols necessary for its determination.

The methodologies described herein are designed to enable researchers to generate precise and reliable solubility data, essential for advancing research and development involving this compound. This guide focuses on the widely accepted shake-flask method for determining thermodynamic solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust and common analytical technique.

Data Presentation: Summarizing Experimental Findings

Once solubility has been determined through the experimental protocols outlined below, the data should be organized systematically for clarity and comparative analysis. The following table provides a recommended structure for presenting the quantitative solubility of this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Acetone | 25 | Data | Data |

| e.g., Ethanol | 25 | Data | Data |

| e.g., Methanol | 25 | Data | Data |

| e.g., Dichloromethane | 25 | Data | Data |

| e.g., Ethyl Acetate | 25 | Data | Data |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data | Data |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data | Data |

| e.g., Acetonitrile | 25 | Data | Data |

Note: The molecular weight of this compound is 190.16 g/mol , which should be used for converting g/L to mol/L.[1]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[2] It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then measured.[3][4]

Principle

An excess of solid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the solvent reaches a maximum and constant value, indicating that equilibrium has been established. At this point, the solution is saturated. After separating the undissolved solid, the concentration of the supernatant is determined analytically.

Materials and Equipment

-

Compound: this compound (solid, high purity)

-

Solvents: A range of high-purity organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, DMSO, DMF, acetonitrile)

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter (for aqueous-organic mixtures, if applicable)

-

Step-by-Step Procedure

-

Preparation: Add a precisely weighed excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. As a rule of thumb, add an amount that is 2-3 times the expected solubility. If the solubility is completely unknown, start with approximately 10-20 mg of the compound in 1-2 mL of the solvent.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][5] Preliminary experiments can be run to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1 hour) to allow for sedimentation of the excess solid.[3] To ensure complete removal of undissolved particles, the supernatant must be clarified by either centrifugation or filtration.[1][4]

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE) suitable for the organic solvent being used. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Sample Preparation for Analysis: Immediately after clarification, accurately dilute a known volume of the clear, saturated solution with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

Quantification by HPLC:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with or without a modifier like formic acid). Detection should be performed at a wavelength where the compound exhibits strong UV absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[6]

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a robust and detailed methodology for the experimental determination of the solubility of this compound in organic solvents. By following these protocols, researchers can generate the high-quality, quantitative data necessary for informed decision-making in drug development, chemical synthesis, and other scientific applications.

References

Spectroscopic and Synthetic Profile of 4-Nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and functional organic molecules. Due to the limited availability of published experimental spectra, this document presents a combination of reported information and predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a visualization of its role in synthetic chemistry.

Core Spectroscopic Data

The spectroscopic data for this compound (C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is fundamental for its identification and characterization in research and development settings.[1][2] The compound typically appears as a yellow solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. While specific experimental data is scarce, the expected chemical shifts can be predicted based on the analysis of 4-nitroindole and other substituted indole-3-carbaldehydes.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | 12.0 - 12.5 | br s | - |

| H-2 (indole) | 8.5 - 8.8 | s | - |

| H-5 | 7.8 - 8.1 | d | 8.0 - 8.5 |

| H-6 | 7.3 - 7.5 | t | 7.5 - 8.0 |

| H-7 | 8.2 - 8.4 | d | 7.5 - 8.0 |

| Aldehyde CHO | 10.0 - 10.2 | s | - |

Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, t: triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-3a | 125 - 130 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 128 - 132 |

| C-7 | 115 - 120 |

| C-7a | 135 - 140 |

| Aldehyde C=O | 185 - 190 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the N-H, C=O, and N-O stretching vibrations.[1][6]

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O Stretch | 1660 - 1690 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |

| Asymmetric N-O Stretch (NO₂) | 1500 - 1550 | Strong |

| Symmetric N-O Stretch (NO₂) | 1330 - 1370 | Strong |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak [M]+• is expected at an m/z of 190.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 191 | Molecular ion peak (positive ion mode) |

| [M]⁺• | 190 | Molecular ion peak (electron ionization) |

| [M-H]⁻ | 189 | Molecular ion peak (negative ion mode) |

| [M-NO₂]⁺ | 144 | Loss of the nitro group |

| [M-CHO]⁺ | 161 | Loss of the formyl group |

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the number of scans to 16 or 32 for good signal-to-noise.

-

Use a spectral width of approximately 16 ppm.

-

Set a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, acquire at least 1024 scans.

-

Use a spectral width of approximately 250 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

Scan Range: m/z 50-500.

-

-

Data Acquisition: Acquire full scan mass spectra. For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 191) as the precursor ion and applying collision-induced dissociation (CID).

Synthetic Utility Workflow

This compound is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems with potential biological activity. The following diagram illustrates its role as a synthetic intermediate.

Caption: Synthetic pathways starting from indole to produce this compound and its subsequent use.

References

- 1. rsc.org [rsc.org]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Synthesis and Characterization of 4-nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-indole-3-carbaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science.[1] This document details the synthetic pathway, experimental protocols, and analytical data necessary for the preparation and verification of this compound.

Introduction

This compound is a key building block in the synthesis of a variety of bioactive molecules and functional materials.[1] Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive aldehyde moiety, makes it a versatile precursor for the development of novel therapeutic agents, including potential anticancer agents, and for the creation of advanced materials with unique optical and electronic properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| CAS Number | 10553-11-4 | [2] |

| Melting Point | 187-189 °C | [3] |

| Purity | ≥ 95% (NMR) | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process, starting from 2-methyl-3-nitroaniline. The first step involves the synthesis of the intermediate, 4-nitroindole, which is then formylated at the C3 position via the Vilsmeier-Haack reaction to yield the final product.

References

4-Nitro-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-nitro-1H-indole-3-carbaldehyde, a pivotal synthetic intermediate in the development of novel therapeutic agents and functional organic materials. This document details its synthesis, physicochemical properties, and key chemical transformations, supported by experimental protocols and data analysis.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of a wide array of biologically active molecules and specialized chemical entities.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group on the indole scaffold, make it a valuable precursor for creating diverse molecular architectures. This intermediate has found significant applications in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and certain cancers, as well as in the development of fluorescent probes for biological imaging and organic electronics.[1][2]

Physicochemical and Spectroscopic Data

This compound is typically a yellow solid.[1] A comprehensive summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1][3] |

| Molecular Weight | 190.16 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| CAS Number | 10553-11-4 | [3] |

| Melting Point | Not consistently reported | |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.51 (1H, broad s, NH), 9.97 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H) | [4] |

| ¹³C NMR (DMSO-d₆) | δ 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | [4] |

| FT-IR (KBr) | The FT-IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. | [5][6] |

| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ calculated for C₉H₇N₂O₃: 191.0451, found. | |

| UV-Vis | The UV-Vis spectrum has been experimentally determined and validated by theoretical calculations. | [5][6] |

Note: Specific peak assignments and detailed spectra can be found in the cited literature.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 4-nitroindole, followed by its formylation via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 4-Nitroindole

This procedure is adapted from a well-established method for the synthesis of 4-nitroindoles.[5]

Materials:

-

2-Methyl-3-nitroaniline

-

Triethyl orthoformate

-

p-Toluenesulfonic acid

-

Diethyl oxalate

-

Potassium ethoxide

-

Dimethylformamide (DMF), dry

-

Dimethyl sulfoxide (DMSO), dry

Procedure:

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

In a 1-L round-bottomed flask fitted with a Claisen condenser and a drying tube, combine 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.

-

Heat the solution to 120°C and continuously distill off the ethanol formed over approximately 1 hour.

-

After cooling, purify the residue by fractional vacuum distillation to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate.

Part B: Synthesis of 4-Nitroindole

-

In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.

-

While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.

-

Immediately pour this solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.

-

Stir the resulting deep-red solution for 1 hour at approximately 40°C.

-

Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.

-

Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from methanol, ethanol, or acetonitrile.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Nitroindole

The following is a general procedure for the Vilsmeier-Haack formylation of indoles.[4]

Materials:

-

4-Nitroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) in anhydrous DCM at 0°C. Stir the mixture for 30 minutes at this temperature.

-

Add a solution of 4-nitroindole (1 equivalent) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

This compound as a Synthetic Intermediate

The aldehyde functionality and the nitro group on the indole ring make this compound a versatile intermediate for a variety of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated indole derivatives, which are valuable precursors for various heterocyclic systems.

General Experimental Protocol:

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry to obtain the corresponding α,β-unsaturated derivative.

Reductive Amination

Reductive amination of this compound with primary or secondary amines is a key method for introducing aminomethyl substituents at the 3-position of the indole ring, a common feature in many bioactive molecules.

General Experimental Protocol:

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, dichloromethane)

Procedure:

-

Dissolve this compound (1 equivalent) and the amine (1-1.5 equivalents) in the chosen solvent.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise at 0°C.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial starting material for the synthesis of compounds with a wide range of biological activities and material properties.

-

Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs. The functional groups of this compound allow for the construction of complex molecules that can interact with various biological targets, such as kinases.[7]

-

Serotonin Receptor Antagonists: Derivatives of 4-nitroindole have been investigated as potent and selective 5-HT2A receptor antagonists, which are of interest for the treatment of various neuropsychiatric disorders.[8]

-

Fluorescent Probes: The indole nucleus can be elaborated into fluorescent molecules for biological imaging applications.[1][2]

-

Organic Electronics: The electron-deficient nature of the 4-nitroindole system makes it an attractive component for the design of organic semiconductors.[2]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its functional groups provide access to a vast chemical space of complex indole derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, offering a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science to leverage the full potential of this important building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. covethouse.eu [covethouse.eu]

- 3. 4-Nitroindole-3-carboxaldehyde | C9H6N2O3 | CID 11095397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. The introduction of a nitro group onto this versatile scaffold dramatically alters its electronic properties and biological activity, giving rise to the nitroindole core, a privileged structure in contemporary drug discovery. This technical guide provides a comprehensive overview of the biological significance of the nitroindole scaffold, detailing its synthesis, multifaceted mechanisms of action, and therapeutic applications. Particular emphasis is placed on its roles in oncology, neuroprotection, and infectious diseases. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of novel therapeutics based on this potent chemical entity.

Synthesis of Nitroindole Derivatives

The regioselective introduction of a nitro group onto the indole ring is a critical step in the synthesis of these biologically active molecules. Various synthetic strategies have been developed to achieve the desired isomers, with the 5- and 7-nitroindoles being of particular interest due to their pronounced biological activities.

General Synthetic Protocol for a Representative Pyrrolidine-Substituted 5-Nitroindole

This protocol outlines a two-step synthesis of a pyrrolidine-substituted 5-nitroindole derivative, a class of compounds that has demonstrated significant anticancer activity.[1]

Step 1: Alkylation of 5-nitroindole

-

To a solution of 5-nitroindole (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

-

Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.[1]

Step 2: Substitution with Pyrrolidine

-

To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K₂CO₃ (3 equivalents) and pyrrolidine (2 equivalents).

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography using a dichloromethane (DCM)/methanol (MeOH) gradient to yield the desired pyrrolidine-substituted 5-nitroindole derivative.[1]

Biological Significance and Mechanisms of Action

The nitroindole scaffold exhibits a broad spectrum of biological activities, attributable to its ability to interact with various biological targets. The position of the nitro group on the indole ring significantly influences the pharmacological profile.

Anticancer Activity

Nitroindole derivatives, particularly those substituted at the 5- and 7-positions, have emerged as a promising class of anticancer agents.[1] Their primary mechanisms of action involve the induction of cancer cell death through a dual approach: stabilization of G-quadruplex DNA structures and generation of reactive oxygen species (ROS).

The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into non-canonical four-stranded DNA structures known as G-quadruplexes. The formation and stabilization of these structures can inhibit the transcription of the c-Myc gene, which is overexpressed in a majority of human cancers.[1] 5- and 7-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, cell cycle arrest, and apoptosis.[1][2]

Certain nitroindole derivatives can elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][2] Increased ROS leads to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins, which can trigger apoptosis.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Indole derivatives have been shown to modulate this pathway. While the direct inhibition by nitroindoles is still under investigation, their ability to induce cellular stress can indirectly lead to the downregulation of this pro-survival pathway, further contributing to their anticancer effects.

Neuroprotective Activity

The neuroprotective potential of the indole scaffold is well-established, and nitro-substituted derivatives are also being explored for their utility in treating neurodegenerative diseases.

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders. 7-Nitroindole is a known potent and selective inhibitor of nNOS. By reducing excessive NO production, 7-nitroindole derivatives can mitigate neuronal damage.

Antimicrobial and Antiviral Activity

The nitro group is a well-known pharmacophore in antimicrobial agents. Nitroindole derivatives have demonstrated activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules. Several indole derivatives have also shown promise as antiviral agents, although the specific contribution of the nitro group to this activity is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the biological activities of representative nitroindole derivatives.

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [2]

| Compound | Chemical Structure | IC₅₀ (µM) | c-Myc G-Quadruplex Binding (DC₅₀, µM) |

| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 |

| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 |

| 12 | Pyrrolidine-substituted 5-nitroindole | > 50 | < 10 |

Table 2: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL) [3]

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |

| 2c | - | - | - | 3.125 | - | - |

| 3c | - | - | - | 3.125 | - | - |

| 2h | 6.25 | - | - | - | - | - |

| 3d | - | 6.25 | - | - | - | - |

Table 3: nNOS Inhibition by 1,6-Disubstituted Indole Derivatives [4]

| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) |

| (S)-8 | 0.15 | 18 | 54 |

| 22 | 0.09 | 6.1 | - |

| 28 | 0.25 | 12.5 | 32 |

| 29 | 1.22 | >100 | >100 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of nitroindole derivatives.

Experimental Workflow for Anticancer Evaluation

c-Myc G-Quadruplex FRET Melting Assay

This protocol is adapted from established methods to determine the ability of a compound to stabilize the c-Myc G-quadruplex.[5][6][7][8][9]

Principle: A DNA oligonucleotide corresponding to the c-Myc G-quadruplex forming sequence is labeled at its ends with a FRET donor (e.g., FAM) and an acceptor (e.g., TAMRA). In the folded G-quadruplex conformation, the fluorophores are in close proximity, resulting in high FRET. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and decreasing the FRET signal. A stabilizing ligand increases the melting temperature (Tm).

Protocol:

-

Oligonucleotide Annealing: Dissolve the dual-labeled c-Myc oligonucleotide in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl to a final concentration of 0.2 µM. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

-

Ligand Preparation: Prepare a stock solution of the test nitroindole derivative in DMSO. Prepare serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well PCR plate, mix the annealed oligonucleotide solution with the ligand dilutions to achieve the desired final concentrations. Include a control well with no ligand.

-

FRET Measurement: Perform the melting experiment in a real-time PCR instrument. Measure the fluorescence of the donor fluorophore at regular temperature increments (e.g., 1°C/minute) from 20°C to 95°C.

-

Data Analysis: Plot the normalized fluorescence intensity against temperature. The Tm is the temperature at the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand. A positive ΔTm indicates stabilization.

Cellular ROS Detection using H₂DCFDA

This protocol describes the measurement of total intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Principle: H₂DCFDA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS level.

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of the nitroindole derivative for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).

-

H₂DCFDA Staining: Prepare a working solution of H₂DCFDA in serum-free medium or PBS. Remove the drug-containing medium, wash the cells with warm PBS, and then add the H₂DCFDA working solution to each well. Incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, discard the H₂DCFDA solution and wash the cells with PBS. Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This colorimetric assay measures nNOS activity by detecting the production of nitrite, a stable oxidation product of NO.

Principle: nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. The total nitrate and nitrite are measured using the Griess reagent after the enzymatic reduction of nitrate to nitrite.

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified nNOS enzyme and the test nitroindole derivatives at various concentrations.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing nNOS assay buffer, cofactors (e.g., NADPH, FAD, FMN, BH4), and calmodulin.

-

Inhibition Assay: Add the test inhibitors to the wells containing the reaction mixture, followed by the nNOS enzyme. Initiate the reaction by adding L-arginine. Incubate at 37°C for a specified time.

-

Nitrite Detection: Stop the reaction and add nitrate reductase and its cofactor to convert nitrate to nitrite. Then, add Griess reagents I and II, which react with nitrite to form a colored azo dye.

-

Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells without inhibitor. The IC₅₀ value is determined from the dose-response curve.

Conclusion

The nitroindole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics in oncology, neurodegenerative diseases, and infectious diseases. The well-defined mechanisms of action, particularly the dual anticancer effects of c-Myc G-quadruplex stabilization and ROS induction, provide a strong rationale for further investigation. The synthetic accessibility and the potential for diverse chemical modifications make the nitroindole core an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Research Applications of 4-Nitro-1H-indole-3-carbaldehyde

For Immediate Release

A Deep Dive into the Synthetic Utility and Biological Potential of a Key Indole Derivative for Researchers, Scientists, and Drug Development Professionals.

[City, State, Date] – The scientific community's quest for novel therapeutic agents has led to an intensified focus on versatile molecular scaffolds, with 4-nitro-1H-indole-3-carbaldehyde emerging as a compound of significant interest. This in-depth technical guide explores the multifaceted applications of this indole derivative in various research domains, from oncology and medicinal chemistry to materials science. By providing a comprehensive overview of its synthesis, biological activities, and utility as a chemical intermediate, this document serves as an essential resource for professionals engaged in cutting-edge scientific discovery.

Core Properties and Synthesis

This compound, often abbreviated as NICA, is a crystalline solid characterized by the presence of a nitro group at the 4-position of the indole ring and a carbaldehyde group at the 3-position. This unique substitution pattern renders the molecule an important precursor for the synthesis of a wide array of more complex heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 198-202 °C |

| Solubility | Soluble in DMSO and DMF |